2,5-Dimethyl-3-nitropyridine
Overview
Description
2,5-Dimethyl-3-nitropyridine is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 .
Synthesis Analysis
2,5-Dimethyl-3-nitropyridine can be synthesized through a number of methods including nitration of 2,5-dimethylpyridine . The reaction conditions involve the use of potassium carbonate and tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane under an inert atmosphere and heat refluxing for 7.5 hours .Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-3-nitropyridine includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 19 bonds .Chemical Reactions Analysis
The reaction mechanism of nitration in the synthesis of 2,5-Dimethyl-3-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications
Application 1: Synthesis of Nitropyridines
- Summary of the Application: Nitropyridines are synthesized from pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
- Methods of Application: The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results or Outcomes: With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Application 2: Nonlinear Optics
- Summary of the Application: 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .
- Methods of Application: The crystal was grown by conventional slow evaporation solution technique (SEST). The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .
- Results or Outcomes: The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
Application 3: Synthesis of Imidazopyridines
- Summary of the Application: From 4-aminopyridine, imidazopyridines have been synthesized .
- Methods of Application: The reaction mechanism involves the reaction of 4-aminopyridine with appropriate reagents to form imidazopyridines .
- Results or Outcomes: The synthesis of imidazopyridines from 4-aminopyridine has been successfully achieved .
Application 4: Synthesis of 2-Substituted-5-Nitropyridines
- Summary of the Application: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .
- Methods of Application: The reaction involves the formation of 5-nitropyridine-2-sulfonic acid from 3-nitropyridine, which is then used to synthesize 2-substituted-5-nitropyridines .
- Results or Outcomes: The synthesis of 2-substituted-5-nitropyridines from 3-nitropyridine has been successfully achieved .
Application 5: Vicarious Substitution
- Summary of the Application: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method .
- Methods of Application: The reaction involves the substitution of 3-Nitropyridine and 4-substituted-3-nitropyridines with ammonia and amines .
- Results or Outcomes: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Application 6: Oxidative Substitution
- Summary of the Application: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the oxidative substitution method .
- Methods of Application: The reaction involves the substitution of 3-Nitropyridine and 4-substituted-3-nitropyridines with ammonia and amines .
- Results or Outcomes: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Safety And Hazards
properties
IUPAC Name |
2,5-dimethyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)6(2)8-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTIWFKSSFPXNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504830 | |
Record name | 2,5-Dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-nitropyridine | |
CAS RN |
52381-06-3 | |
Record name | 2,5-Dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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